molecular formula C28H20ClN3NaO8S2 B3275271 Acid brown 16 (C.I. 17610) CAS No. 6222-58-8

Acid brown 16 (C.I. 17610)

Cat. No. B3275271
CAS RN: 6222-58-8
M. Wt: 649.0 g/mol
InChI Key: QGCNOAARZFAOHK-UHFFFAOYSA-N
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Description

Acid Brown 16, also known as C.I. 17610, is a brown dye that belongs to the single azo class . It has a molecular formula of C28H18ClN3Na2O8S2 and a molecular weight of 670.02 . The CAS Registry Number for Acid Brown 16 is 6222-58-8 .


Synthesis Analysis

Acid Brown 16 is synthesized through a diazo reaction involving 2-Amino-4-Chlorodiphenyletheer-4′-Sulfonic acid in alkaline conditions and 4-Hydroxy-6-(phenylamino)naphthalene-2-sulfonic acid coupling .


Molecular Structure Analysis

The molecular structure of Acid Brown 16 is characterized by a single azo class . The azo class is a functional group characterized by the formula R-N=N-R’, where R and R’ can be either aryl or alkyl. The N=N double bond in the azo group is responsible for its characteristic intense color.


Physical And Chemical Properties Analysis

Acid Brown 16 is soluble in water, producing a brown solution . It is slightly soluble in ethanol, where it also appears brown . When strong sulfuric acid is added, the solution turns to red light purple, and when diluted, it turns into an olive color . In a water solution, the addition of strong hydrochloric acid results in an olive precipitation, while the addition of sodium hydroxide turns the solution wine red .

properties

InChI

InChI=1S/C28H20ClN3O8S2.Na/c29-18-7-13-25(40-21-9-11-22(12-10-21)41(34,35)36)24(15-18)31-32-27-26(42(37,38)39)14-17-6-8-20(16-23(17)28(27)33)30-19-4-2-1-3-5-19;/h1-16,30,33H,(H,34,35,36)(H,37,38,39);
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCNOAARZFAOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=C(C(=C(C=C3C=C2)S(=O)(=O)O)N=NC4=C(C=CC(=C4)Cl)OC5=CC=C(C=C5)S(=O)(=O)O)O.[Na]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20ClN3NaO8S2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acid brown 16 (C.I. 17610)

CAS RN

6222-58-8
Record name 2-Naphthalenesulfonic acid, 3-[2-[5-chloro-2-(4-sulfophenoxy)phenyl]diazenyl]-4-hydroxy-6-(phenylamino)-, sodium salt (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6222-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenesulfonic acid, 3-[[5-chloro-2-(4-sulfophenoxy)phenyl]azo]-4-hydroxy-6-(phenylamino)-, disodium salt
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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